CDK2 Pharmacophore Engagement Predicted by 3-(4-Chlorophenyl) and 7-Pyrrolidine Synergy
The target compound's specific substitution pattern is predicted to confer CDK2 inhibitory activity comparable to or exceeding that of the reference CDK2 inhibitor roscovitine, based on its alignment with the optimized pharmacophore described in the Schering-Plough CDK inhibitor patents. In these patents, closely related analogs featuring a 3-(4-chlorophenyl) group and various 7-amino substituents demonstrated CDK2 IC50 values as low as 0.020 µM [1]. The 7-pyrrolidine ring is a privileged motif for achieving low-nanomolar CDK2 potency, distinguishing it from morpholine analogs which often exhibit weaker activity.
| Evidence Dimension | Predicted CDK2/Cyclin A Enzymatic Inhibition |
|---|---|
| Target Compound Data | Predicted sub-100 nM IC50 based on patent SAR |
| Comparator Or Baseline | Roscovitine (CDK2 IC50 = 0.24–0.65 µM) and Schering patent compound III (CDK2 IC50 = 0.020 µM) |
| Quantified Difference | Target compound is inferred to be 2.4- to 30-fold more potent than roscovitine based on structural alignment with patent exemplars. |
| Conditions | Inferred from in vitro CDK2/cyclin A enzymatic inhibition assays described in US2006128725A1 |
Why This Matters
Predicted sub-100 nM CDK2 inhibition positions this compound as a more potent starting point for lead optimization compared to the widely used tool compound roscovitine, reducing the synthetic burden to achieve clinical-grade potency.
- [1] Guzi, T. J., Paruch, K., Dwyer, M. P., Labroli, M., & Keertikar, K. (2006). Pyrazolopyrimidines as Cyclin Dependent Kinase Inhibitors. US Patent US2006128725A1. Abstract reports CDK2 IC50 of 0.020 µM for a closely related pyrazolo[1,5-a]pyrimidine derivative. View Source
